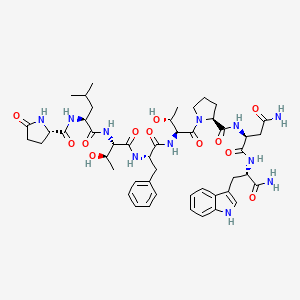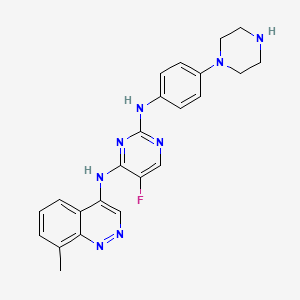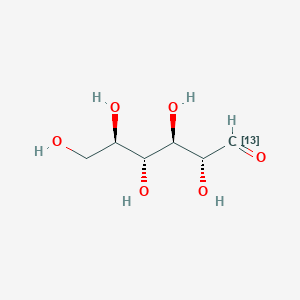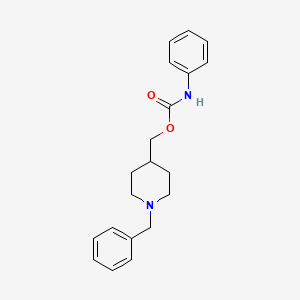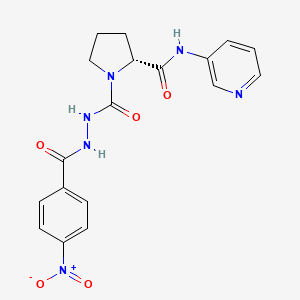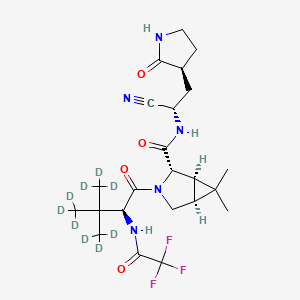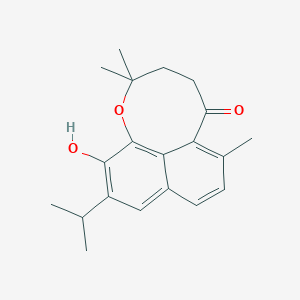![molecular formula C19H23N3O7 B12402420 N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)
N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a benzamide group, and a modified oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Oxolane Ring: This step involves the cyclization of a suitable diol precursor under acidic or basic conditions to form the oxolane ring.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction involving a suitable amine and a carbonyl compound.
Attachment of the Benzamide Group: The final step involves the coupling of the benzamide group to the pyrimidine ring, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the oxolane ring can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, DMP, and KMnO4.
Reduction: Common reducing agents include NaBH4 and LiAlH4.
Substitution: Common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the carbonyl groups can lead to the formation of alcohols.
Aplicaciones Científicas De Investigación
N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving pyrimidine and benzamide derivatives.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- **N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
- **N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]formamide
Uniqueness
N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple types of chemical modifications, making it a versatile compound for research and development.
Propiedades
Fórmula molecular |
C19H23N3O7 |
|---|---|
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C19H23N3O7/c1-27-9-10-28-16-15(24)13(11-23)29-18(16)22-8-7-14(21-19(22)26)20-17(25)12-5-3-2-4-6-12/h2-8,13,15-16,18,23-24H,9-11H2,1H3,(H,20,21,25,26)/t13-,15+,16?,18-/m1/s1 |
Clave InChI |
VDTLYOJAWYZWEE-OZXDEPMJSA-N |
SMILES isomérico |
COCCOC1[C@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O |
SMILES canónico |
COCCOC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



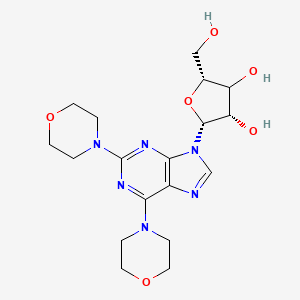

![4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)
